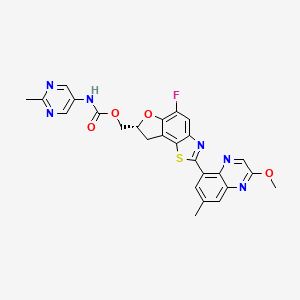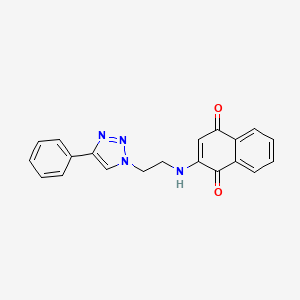
Antimalarial agent 24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 24 is a novel compound developed to combat malaria, a disease caused by Plasmodium parasites and transmitted by Anopheles mosquitoes. This compound is part of ongoing efforts to develop new antimalarial drugs that can overcome resistance to existing treatments and provide effective, safe, and convenient options for malaria prevention and treatment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 24 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a core structure, which is then modified through various chemical reactions to introduce functional groups essential for antimalarial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the compound during production.
化学反应分析
Types of Reactions: Antimalarial agent 24 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: Reagents commonly used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal yields and selectivity.
Major Products Formed: The major products formed from these reactions are intermediates and derivatives of this compound, each possessing specific structural features that contribute to the compound’s antimalarial activity. These products are further purified and characterized to ensure their suitability for use in pharmaceutical formulations.
科学研究应用
Antimalarial agent 24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and its potential to inhibit parasite growth and replication.
Medicine: Evaluated in preclinical and clinical trials for its efficacy and safety in treating malaria. It is also studied for its potential to prevent malaria transmission by targeting different stages of the parasite’s life cycle.
Industry: Utilized in the development of new antimalarial formulations and combination therapies to enhance treatment outcomes and reduce the risk of resistance.
作用机制
The mechanism of action of antimalarial agent 24 involves multiple molecular targets and pathways. The compound is believed to interfere with the parasite’s ability to metabolize heme, a crucial component of its survival. By binding to heme and preventing its detoxification, this compound induces oxidative stress and damages the parasite’s cellular structures. Additionally, the compound may inhibit key enzymes involved in the parasite
属性
分子式 |
C20H16N4O2 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-[2-(4-phenyltriazol-1-yl)ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C20H16N4O2/c25-19-12-17(20(26)16-9-5-4-8-15(16)19)21-10-11-24-13-18(22-23-24)14-6-2-1-3-7-14/h1-9,12-13,21H,10-11H2 |
InChI 键 |
NHPSSPKUVSQOSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


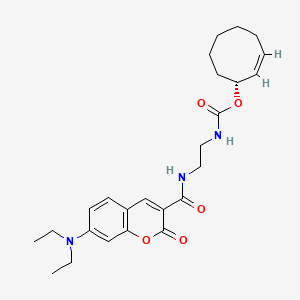
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
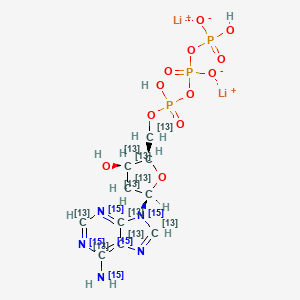
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
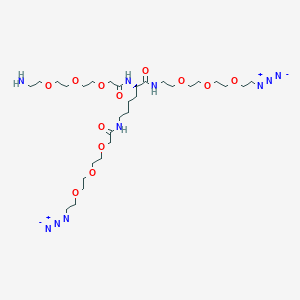


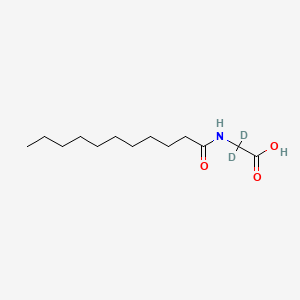



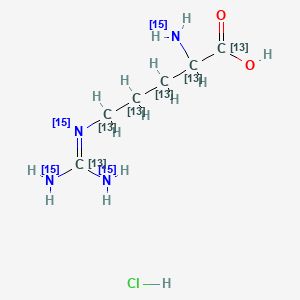
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
